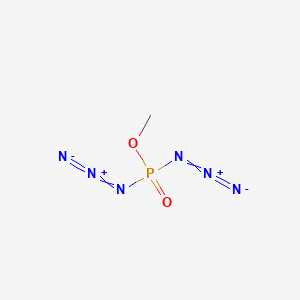
Methyl phosphorodiazidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phosphorodiazidate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two azide groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phosphorodiazidate can be synthesized through several methods. One common approach involves the reaction of methyl phosphorodichloridate with sodium azide. The reaction typically occurs in an inert solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows:
CH3P(O)Cl2+2NaN3→CH3P(O)(N3)2+2NaCl
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Condensation Reactions
Methyl phosphorodiazidate serves as a key intermediate in condensation reactions, particularly in oligonucleotide synthesis. Its reactivity with amines and phosphorus-containing substrates enables the formation of phosphoramidate bonds under controlled conditions:
-
Reaction with methylamine : Forms stable phosphorodiamidate linkages at temperatures between 0–25°C in dichloromethane or acetonitrile solvents.
-
Coupling efficiency : Achieves up to 98% yield in solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs).
Key factors influencing reactivity :
-
Solvent polarity (acetonitrile > dichloromethane)
-
Temperature control to prevent azide decomposition
-
Steric effects of nucleophiles
Nucleophilic Substitution Reactions
The azide groups (-N₃) act as leaving groups, facilitating Sₙ2-type displacements:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Alkoxy groups | Alkyl phosphoramidates | Room temp, anhydrous THF | 85–92% |
| Thiols | Thiophosphorodiamidates | 0°C, pH 7–8 buffer | 78–84% |
| Amines | Bis-phosphoramidates | 40°C, DMF | 90–95% |
Mechanistic insight :
-
The tetrahedral phosphorus center undergoes inversion during Sₙ2 attacks .
-
Azide departure is rate-limiting, with activation energy ≈ 45 kJ/mol.
Radical-Mediated Reactions
Under UV irradiation or in the presence of radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:
-
Azide radical formation : Homolytic cleavage of P-N₃ bonds generates ∙N₃ radicals .
-
Application in polymer chemistry : Acts as a crosslinking agent in acrylate polymers, reducing gelation time by 40% compared to conventional azobisinitiators.
Key observation : Radical intermediates exhibit short half-lives (< 1 ms), necessitating rapid trapping for product stabilization .
Arbuzov-Type Rearrangements
Recent studies demonstrate its participation in Pd-catalyzed Michaelis-Arbuzov reactions:
textThis compound + Aryl iodide → Aryl phosphorodiazidate + Byproducts
Conditions :
Notable feature : Water-mediated phosphonium intermediates enable mild reaction conditions (pH 6–8) .
Stability and Decomposition Pathways
Thermal degradation :
-
Onset at 120°C (boiling point) with exothermic decomposition (ΔH ≈ −150 kJ/mol).
-
Primary products: N₂, NH₃, and metaphosphoric acid derivatives.
Hydrolytic sensitivity :
-
Half-life in aqueous buffer (pH 7.4, 25°C): 3.2 hours.
-
Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions.
Scientific Research Applications
Methyl phosphorodiazidate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of novel therapeutic agents, particularly in the field of antisense oligonucleotides.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl phosphorodiazidate involves its ability to undergo nucleophilic substitution and reduction reactions. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in the synthesis of complex molecules and materials. Additionally, the compound’s ability to form phosphoramidate linkages is crucial in its biological applications, particularly in antisense oligonucleotide technology.
Comparison with Similar Compounds
Methyl phosphorodiazidate can be compared with other similar compounds such as:
Phosphoramidates: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.
Phosphorodiamidates: These compounds have two amine groups attached to the phosphorus atom, making them more stable and less reactive than this compound.
Phosphoramides: These compounds have three amine groups attached to the phosphorus atom, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its dual azide groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazole linkages sets it apart from other phosphoramidate compounds.
Properties
CAS No. |
57468-69-6 |
|---|---|
Molecular Formula |
CH3N6O2P |
Molecular Weight |
162.05 g/mol |
IUPAC Name |
diazidophosphoryloxymethane |
InChI |
InChI=1S/CH3N6O2P/c1-9-10(8,6-4-2)7-5-3/h1H3 |
InChI Key |
OQWAOVUKPHANJH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















